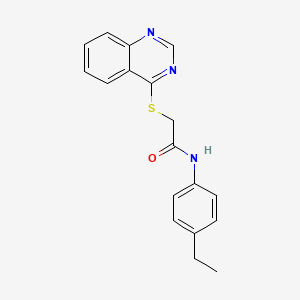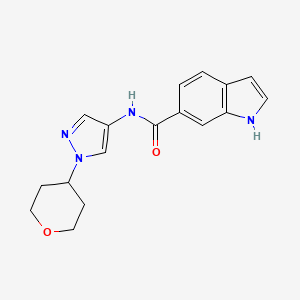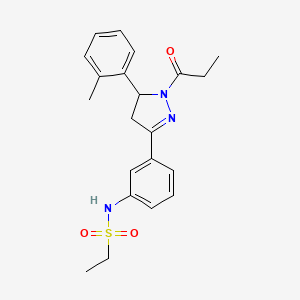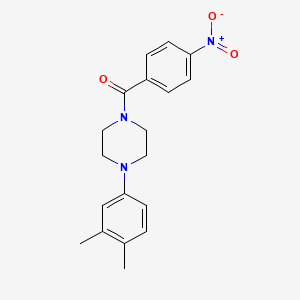![molecular formula C17H29N3O3 B2372213 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide CAS No. 1574594-87-8](/img/structure/B2372213.png)
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide” is a chemical compound with the molecular formula C17H21N3O3 . It has an average mass of 315.37 g/mol and a monoisotopic mass of 315.15829154 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including two carbonyl groups, a spiro ring system, and an acetamide group . The compound has a complex structure, which contributes to its unique chemical properties.Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors . The compound also has 4 freely rotating bonds . Its polar surface area is 82 Å2, and it has a molar refractivity of 110.1±0.4 cm3 .Aplicaciones Científicas De Investigación
Antihypertensive Activity : A study by Caroon et al. (1981) investigated the synthesis of new diazaspiro[4.5]decan-2-ones for their potential as antihypertensive agents. They identified compounds with significant activity in lowering blood pressure, indicating potential applications in hypertension treatment (Caroon et al., 1981).
Supramolecular Arrangements : Graus et al. (2010) described the synthesis of various diazaspiro[4.5]decane derivatives, discussing their molecular and crystal structures. This research highlights the importance of these compounds in understanding supramolecular chemistry (Graus et al., 2010).
Muscarinic Agonist Potential : Tsukamoto et al. (1993) synthesized spirooxazolidine-2,4-dione derivatives related to diazaspiro[4.5]decane-1,3-dione. These compounds showed affinity for muscarinic receptors, suggesting their use in developing antidementia drugs (Tsukamoto et al., 1993).
Synthesis Techniques : Martin‐Lopez and Bermejo (1998) discussed the synthesis of diazaspiro[4.5]decane systems, providing insight into novel methods for creating these compounds (Martin‐Lopez & Bermejo, 1998).
Antimycobacterial Activity : Güzel et al. (2006) investigated the synthesis of diazaspiro[4.5]decane derivatives for their in vitro antimycobacterial activity. This research suggests potential applications in developing treatments against mycobacterial infections (Güzel et al., 2006).
Anticonvulsant Agents : Li et al. (2015) designed and synthesized sulfonamide derivatives of diazaspiro[2.4]heptan-6-yl, showing promising anticonvulsant activities in animal models. This research contributes to the development of new anticonvulsant drugs (Li et al., 2015).
CCR4 Antagonists : Shukla et al. (2016) synthesized diazaspiro[4.5]decan-8-yl pyrimidin-4-amine derivatives as CCR4 antagonists. These compounds have potential applications in immunology and inflammation research (Shukla et al., 2016).
Antiviral Activity : Apaydın et al. (2020) designed and synthesized new spirothiazolidinone compounds with significant antiviral activity against influenza and human coronavirus, indicating their potential in antiviral drug development (Apaydın et al., 2020).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activity. Given that similar compounds have shown inhibitory activity against protein tyrosine phosphatase 1B , this compound could be studied in the context of diseases where this enzyme plays a role, such as diabetes and cancer.
Propiedades
IUPAC Name |
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N,N-dipropylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O3/c1-4-10-19(11-5-2)14(21)12-20-15(22)17(18-16(20)23)8-6-13(3)7-9-17/h13H,4-12H2,1-3H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGJSQQQFHSUEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C(=O)C2(CCC(CC2)C)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2372130.png)
![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2372131.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2372133.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2372138.png)
![Tert-butyl 5-[(1-cyanocyclobutyl)carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2372139.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372141.png)

![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2372143.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2372144.png)
![6,6-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2372145.png)


